molecular formula C13H20N4O3 B8304052 4-{[3-(Dimethylamino)propyl]amino}-n-methyl-3-nitrobenzamide

4-{[3-(Dimethylamino)propyl]amino}-n-methyl-3-nitrobenzamide

Cat. No. B8304052
M. Wt: 280.32 g/mol
InChI Key: CMNUWFPZTHFPPU-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

N,N-Dimethy-1,3-propanediamine (1.39 g) was added to 4-chloro-N-methyl-3-nitrobenzamide (1.46 g) and the mixture was stirred for 5 hours at 120° C. The reaction mixture, with ethyl acetate added thereto, was washed with 1N sodium hydroxide aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (1.88 g) as yellow solid.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:9]1[CH:18]=[CH:17][C:12]([C:13]([NH:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20]>C(OCC)(=O)C>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][C:9]1[CH:18]=[CH:17][C:12]([C:13]([NH:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
1.46 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 1N sodium hydroxide aqueous solution and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(CCCNC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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